molecular formula C10H17NO2S B15222526 3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide

3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide

Cat. No.: B15222526
M. Wt: 215.31 g/mol
InChI Key: KPEOZPRBJFMQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide is a complex organic compound featuring a thietane ring with a 1,1-dioxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide typically involves the reaction of cyclopent-1-en-1-yl ethylamine with thietane 1,1-dioxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated form.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thietane derivatives.

    Substitution: Various substituted thietane derivatives depending on the electrophile used.

Scientific Research Applications

3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-1-en-1-yl derivatives: Compounds with similar cyclopentene structures.

    Thietane derivatives: Compounds containing the thietane ring with different substituents.

Uniqueness

3-((2-(Cyclopent-1-en-1-yl)ethyl)amino)thietane 1,1-dioxide is unique due to the combination of the cyclopentene and thietane 1,1-dioxide moieties, which confer distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

N-[2-(cyclopenten-1-yl)ethyl]-1,1-dioxothietan-3-amine

InChI

InChI=1S/C10H17NO2S/c12-14(13)7-10(8-14)11-6-5-9-3-1-2-4-9/h3,10-11H,1-2,4-8H2

InChI Key

KPEOZPRBJFMQEB-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)CCNC2CS(=O)(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.